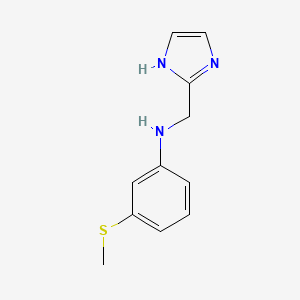

N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline

CAS No.:

Cat. No.: VC17744356

Molecular Formula: C11H13N3S

Molecular Weight: 219.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3S |

|---|---|

| Molecular Weight | 219.31 g/mol |

| IUPAC Name | N-(1H-imidazol-2-ylmethyl)-3-methylsulfanylaniline |

| Standard InChI | InChI=1S/C11H13N3S/c1-15-10-4-2-3-9(7-10)14-8-11-12-5-6-13-11/h2-7,14H,8H2,1H3,(H,12,13) |

| Standard InChI Key | JMDVHOGITCLIRP-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=CC(=C1)NCC2=NC=CN2 |

Introduction

Structural Characterization

Molecular and Spectroscopic Properties

The compound’s IUPAC name, N-(1H-imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline, reflects its meta-substituted benzene ring and imidazole-methylene linkage. Spectroscopic data from analogous compounds provide insights into its structural features:

-

NMR Spectroscopy: In related derivatives, the methylene bridge () resonates at ~50.8 ppm in NMR, while imidazole protons appear as singlets between 6.39–7.54 ppm in NMR .

-

Mass Spectrometry: A molecular ion peak at 174.25 () has been observed for structurally similar compounds, corroborating the expected fragmentation pattern .

Table 1: Molecular Properties of N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.31 g/mol |

| IUPAC Name | N-(1H-imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline |

| Canonical SMILES | CSC1=CC=CC(=C1)NCC2=NC=CN2 |

Chemical Properties and Reactivity

Functional Group Transformations

The methylsulfanyl and imidazole groups govern the compound’s reactivity:

-

Oxidation: The -SMe group can oxidize to sulfoxides () or sulfones () using agents like hydrogen peroxide .

-

Coordination Chemistry: The imidazole nitrogen can coordinate to metal ions, enabling applications in catalysis or enzyme inhibition .

-

Electrophilic Substitution: The aniline’s aromatic ring may undergo nitration or halogenation at the ortho/para positions relative to the -NH group.

Structural Analogs and Comparative Analysis

Substituent Effects on Bioactivity

Comparative studies with analogs highlight the impact of substituent variations:

-

3-(1-Propyl-1H-imidazol-2-yl)aniline: The addition of a propyl group to the imidazole (CAS 1183135-65-0) increases hydrophobicity, potentially enhancing membrane permeability in biological systems .

-

4-(1H-Imidazol-1-yl)aniline: Direct attachment of imidazole to the benzene ring (meta vs. para) alters electronic distribution, affecting resonance and reactivity .

Table 2: Structural Comparisons with Analogs

| Compound | Molecular Formula | Key Structural Feature |

|---|---|---|

| N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline | Meta -SMe, imidazole-methylene | |

| 3-(1-Propyl-1H-imidazol-2-yl)aniline | Propyl-imidazole, unsubstituted aniline |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume